molecular formula C4H3FN2S B585127 6-fluoro-1H-pyrimidine-2-thione CAS No. 149530-87-0

6-fluoro-1H-pyrimidine-2-thione

Cat. No.: B585127
CAS No.: 149530-87-0
M. Wt: 130.14
InChI Key: YGHYTYUCZNXXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1H-pyrimidine-2-thione is a heterocyclic compound that features a pyrimidine ring with a thione group at the 2-position and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-pyrimidine-2-thione typically involves the introduction of a thione group and a fluorine atom into the pyrimidine ring. One common method is the reaction of 6-fluoropyrimidine with a thiol reagent under appropriate conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-pyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinethione derivatives, depending on the nucleophile used.

Scientific Research Applications

6-fluoro-1H-pyrimidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-1H-pyrimidine-2-thione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the thione group and the fluorine atom can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinethione: Lacks the fluorine atom at the 6-position.

    6-Fluoropyrimidine: Lacks the thione group at the 2-position.

    2(1H)-Pyrimidinone, 6-fluoro-: Contains an oxygen atom instead of a sulfur atom at the 2-position.

Uniqueness

6-fluoro-1H-pyrimidine-2-thione is unique due to the combination of the thione group and the fluorine atom, which can confer distinct chemical reactivity and biological activity. This combination can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

Properties

IUPAC Name

6-fluoro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2S/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHYTYUCZNXXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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